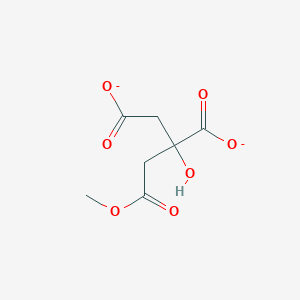

2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate

概要

説明

準備方法

合成経路と反応条件: クエン酸メチルは、クエン酸とメタノールのエステル化反応によって合成することができます。この反応は、通常、硫酸などの酸触媒を用いてエステル化プロセスを促進します。一般的な反応は以下のとおりです。

クエン酸+メタノール→クエン酸メチル+水

工業的生産方法: 工業的な環境では、クエン酸メチルの生産は、同様のエステル化プロセスを大規模に行うことを伴います。反応条件は、生成物の収率と純度を高くするために最適化されています。連続反応器の使用と蒸留などの効率的な分離技術は、工業生産において一般的です。

化学反応の分析

反応の種類: クエン酸メチルは、以下を含む様々な化学反応を起こします。

酸化: クエン酸メチルは、使用される条件や試薬に応じて、異なる生成物に酸化される可能性があります。

還元: 還元反応は、クエン酸メチルを、異なる官能基を持つ他の誘導体に転換することができます。

置換: クエン酸メチルは、その官能基の1つが別の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 目的の生成物に応じて、様々な求核剤を置換反応に使用することができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンやアルデヒドの生成につながる可能性があり、還元はアルコールの生成につながる可能性があります。

4. 科学研究における用途

クエン酸メチルは、以下を含む科学研究でいくつかの用途があります。

化学: 有機合成における試薬として、および他の化学物質の製造における中間体として使用されます。

生物学: クエン酸メチルは、代謝経路、特に細菌や真菌におけるプロピオニルCoAの解毒に関与するメチルクエン酸回路で役割を果たしています.

医学: クエン酸メチルとその誘導体の潜在的な治療用途を探求するための研究が進行中です。

産業: クエン酸メチルは、生分解性ポリマーの製造に使用され、様々な材料の可塑剤としても使用されます。

科学的研究の応用

Biochemical Applications

Enzyme Inhibition Studies

Research indicates that 2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate exhibits potential as an inhibitor for certain enzymes. For instance, it has been investigated for its effects on proline hydroxylases, which are critical for collagen synthesis and stability. The compound's structure allows it to interact with the active sites of these enzymes, potentially leading to the development of therapeutic agents targeting fibrotic diseases .

Substrate Analogs in Biocatalysis

The compound serves as a substrate analog in biocatalytic reactions. Studies have demonstrated that proline hydroxylases can utilize this compound to produce various hydroxylated products, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to modify the compound's structure further enhances its utility in synthesizing optically active compounds .

Pharmaceutical Applications

Drug Development

The unique chemical properties of this compound make it an attractive candidate for drug development. Its derivatives have shown promise in enhancing the efficacy of existing drugs through improved bioavailability and reduced side effects. For example, modifications to the compound have been explored to create more potent inhibitors of specific biological pathways involved in cancer progression .

Formulation of Therapeutics

This compound is also being studied for its role in formulating therapeutics that target metabolic disorders. Its ability to modulate enzyme activity can be harnessed to develop treatments for conditions such as diabetes and obesity by influencing metabolic pathways related to glucose and lipid metabolism .

Material Science Applications

Synthesis of Polymers

In material science, this compound is utilized in the synthesis of biodegradable polymers. These polymers are increasingly important due to their environmental benefits over traditional plastics. The compound can be incorporated into polymer chains to enhance properties such as flexibility and degradation rates, making it suitable for applications in packaging and biomedical devices .

Coatings and Adhesives

The compound's chemical structure allows it to function as a reactive diluent in coatings and adhesives. Its incorporation can improve adhesion properties and reduce volatile organic compounds (VOCs) emissions during application, aligning with environmental regulations and sustainability goals .

Case Studies

作用機序

クエン酸メチルの作用機序には、メチルクエン酸回路への関与が含まれます。このサイクルでは、クエン酸メチルは、メチルクエン酸シンターゼ酵素によって、プロピオニルCoAとオキサロ酢酸から合成されます。 このサイクルは、プロピオニルCoAを解毒し、ピルビン酸とコハク酸に変換するのに役立ちます。これらの物質は、その後、他の代謝経路に入る .

6. 類似の化合物との比較

クエン酸メチルは、クエン酸エチルやクエン酸ブチルなどの他のクエン酸エステルと比較することができます。これらの化合物はすべて、類似のコア構造を共有していますが、異なるエステル基は、独特の特性と用途を付与します。例えば:

クエン酸エチル: 香料剤として、および医薬品に使用されます。

クエン酸ブチル: ポリマーの可塑剤として一般的に使用されます。

類似化合物との比較

Methyl citrate can be compared with other citric acid esters such as ethyl citrate and butyl citrate. While all these compounds share a similar core structure, the different ester groups confer unique properties and applications. For example:

Ethyl Citrate: Used as a flavoring agent and in pharmaceuticals.

Butyl Citrate: Commonly used as a plasticizer in polymers.

生物活性

2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate, commonly known as methyl citrate, is a compound that has garnered attention for its biological activity, particularly as a monoamine oxidase B (MAO-B) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₈O₇

- Molecular Weight : 204.134 g/mol

- CAS Number : 26163-61-1

MAO-B Inhibition

Methyl citrate has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 0.23 mM. MAO-B is an enzyme that catalyzes the oxidative deamination of neurotransmitters such as dopamine, and its inhibition can have significant implications for neurodegenerative diseases like Parkinson's disease.

The inhibition of MAO-B by methyl citrate leads to increased levels of dopamine and other monoamines in the brain, which can improve mood and cognitive function. This mechanism is particularly relevant in the context of neurodegenerative disorders where dopaminergic signaling is compromised.

Therapeutic Applications

- Neuroprotection : Given its role as a MAO-B inhibitor, methyl citrate may offer neuroprotective effects, potentially slowing the progression of diseases such as Parkinson's.

- Metabolic Regulation : The compound may also play a role in metabolic pathways, influencing glucose metabolism and insulin sensitivity.

Case Studies and Experimental Evidence

Recent studies have explored the biological activity of methyl citrate in various experimental models:

- Diabetic Models : In studies involving diabetic rats treated with serotonin analogs, methyl citrate demonstrated improvements in glucose tolerance and lipid metabolism, suggesting potential applications in metabolic disorders .

- Neuroprotective Effects : Research has indicated that compounds with similar structures to methyl citrate exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUUOJFXIMELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-61-1 | |

| Record name | 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26163-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。